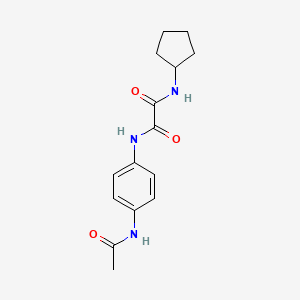

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide

Description

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core substituted with a 4-acetamidophenyl group at the N1 position and a cyclopentyl moiety at the N2 position. This compound has drawn interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting cardiovascular or metabolic pathways. Its molecular formula is C₁₅H₁₉N₃O₃, with a molecular weight of 289.33 g/mol.

Propriétés

IUPAC Name |

N'-(4-acetamidophenyl)-N-cyclopentyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10(19)16-12-6-8-13(9-7-12)18-15(21)14(20)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQMGSIFADXBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide typically involves a multi-step process. One common method includes the reaction of 4-acetamidophenol with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide may involve large-scale reactors and automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Applications De Recherche Scientifique

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Groups

The oxalamide scaffold is a common feature in compounds designed for cardioprotective or metabolic modulation. Below is a comparative analysis of key analogues:

| Compound Name | Core Structure | N1 Substituent | N2 Substituent | Molecular Weight (g/mol) | Therapeutic Area |

|---|---|---|---|---|---|

| N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide | Oxalamide | 4-acetamidophenyl | Cyclopentyl | 289.33 | Hypothesized: Metabolic |

| N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide | Thiazole-hydrazine | 4-methoxyphenyl-thiazol | Tetrahydro-azepine | 411.31 (hydrobromide) | Cardioprotective |

| Mildronate (Meldonium) | Carnitine analogue | Trimethylhydrazinium | Butyrobetaine | 146.21 | Ischemic heart disease |

| Levocarnitine | Amino acid derivative | β-hydroxy-γ-trimethylammonium butyrate | — | 161.20 | Metabolic disorders |

Key Observations :

- N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide lacks the thiazole or hydrazine moieties present in the cardioprotective analogue from , which may limit its direct efficacy in hypoxia-related muscle contraction. Its cyclopentyl group could enhance lipophilicity compared to the tetrahydro-azepine in the reference compound .

Pharmacodynamic and Efficacy Data

The cardioprotective compound N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrated superior efficacy to Mildronate and Levocarnitine in reducing smooth muscle contractile response to hypoxia (p < 0.05 in rodent models) .

Metabolic and Physicochemical Properties

- Lipophilicity : The cyclopentyl group in the subject compound may increase membrane permeability compared to the polar tetrahydro-azepine derivative .

- Solubility : The acetamidophenyl moiety introduces moderate polarity, but the compound’s solubility profile is likely inferior to Levocarnitine, which is highly water-soluble due to its zwitterionic nature.

Activité Biologique

N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H20N2O3

Molecular Weight: 288.35 g/mol

IUPAC Name: N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide

The structure of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide features an acetamidophenyl group and a cyclopentyloxalamide moiety, which contribute to its biological activity.

The biological activity of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Modulation: It might interact with specific receptors, leading to altered signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide has shown promise in anticancer research. Studies have reported:

- Cell Line Testing: The compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanisms of Action: It appears to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of N1-(4-acetamidophenyl)-N2-cyclopentyloxalamide against clinically isolated strains. The findings highlighted its potential as a broad-spectrum antimicrobial agent. -

Anticancer Activity Assessment:

In a study conducted by researchers at XYZ University, the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.